2,3-Dichloro(3-chloropropyl)benzene
Description
Properties
CAS No. |
859189-04-1 |
|---|---|
Molecular Formula |
C9H9Cl3 |
Molecular Weight |
223.5 g/mol |
IUPAC Name |
1,2-dichloro-3-(3-chloropropyl)benzene |
InChI |
InChI=1S/C9H9Cl3/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI Key |
WFSFMRVPELEKRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-3-(3-chloropropyl)benzene can be synthesized through various methods. One common approach involves the chlorination of benzene derivatives. For instance, the compound can be prepared by the chlorination of 3-chloropropylbenzene under controlled conditions. The reaction typically requires the presence of a catalyst, such as iron(III) chloride, and is carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of 1,2-Dichloro-3-(3-chloropropyl)benzene may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-(3-chloropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include chlorinated benzoic acids and other oxidized compounds.
Reduction Reactions: Products include partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
1,2-Dichloro-3-(3-chloropropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is conducted to explore its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-(3-chloropropyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s reactivity and applications depend on the number and position of chlorine atoms and the presence of the chloropropyl side chain. Key analogues include:
Key Observations :
- Chlorine Substitution : Increasing chlorine atoms (e.g., trichlorobenzenes) enhances molecular weight (MW) and boiling points but reduces solubility in polar solvents .
Physicochemical Properties
Notes:
- The chloropropyl chain increases hydrophobicity, reducing aqueous solubility compared to 1,4-dichlorobenzene.
- (Dichloromethyl)benzene’s -CHCl₂ group allows nucleophilic substitution, while the target compound’s chloropropyl chain may undergo elimination or cross-linking reactions .
Environmental and Toxicological Profiles
Toxicity Insights :
- Chlorinated benzenes are bioaccumulative and toxic to aquatic life.
Research Findings and Gaps
Polymer Chemistry : demonstrates that chloropropyl-functionalized siloxanes (e.g., Cl-PDMS) achieve tunable molecular weights (14,600–16,900 g/mol) for luminescent polymers. The target compound could similarly modify polymer backbones but requires structural confirmation via NMR .
Environmental Monitoring : Dichlorobenzenes are routinely tracked via EPA codes (e.g., STORET 77982). The absence of specific codes for the target compound suggests a need for expanded regulatory scrutiny .
Biological Activity
2,3-Dichloro(3-chloropropyl)benzene is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, cytotoxic, and carcinogenic effects. The findings are summarized in tables and case studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C9H10Cl2
- Molecular Weight: 205.08 g/mol
- CAS Number: 101-14-6
The presence of chlorine atoms in its structure is known to influence its biological activity significantly.
Antimicrobial Activity
Research indicates that chlorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that chlorinated anilides possess significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
Table 1: Antimicrobial Efficacy of Chlorinated Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.5 µg/mL |
| 4-Chlorocinnamanilide | Staphylococcus aureus | 0.39 µg/mL |
| 3,4-Dichlorocinnamanilide | Mycobacterium smegmatis | 0.78 µg/mL |
These findings suggest that the incorporation of chlorine atoms enhances the antimicrobial efficacy of these compounds.
Cytotoxicity and Carcinogenic Potential
The cytotoxic effects of this compound have been investigated in various cell lines. Studies indicate that while some chlorinated compounds can effectively inhibit cancer cell growth, they may also exhibit cytotoxicity towards normal cells .
Table 2: Cytotoxic Effects on Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Significant inhibition observed |
| MCF-7 (Breast Cancer) | 20 | Moderate cytotoxicity |
| Normal Human Fibroblasts | >100 | Low toxicity |
The data suggests a selective cytotoxic effect where cancer cells are more susceptible compared to normal cells.
Case Studies and Research Findings
-
Case Study: Antimicrobial Resistance
A study highlighted the development of resistance in bacterial strains exposed to chlorinated compounds over time, indicating that while initial susceptibility was high, repeated exposure led to increased resistance . This finding underscores the importance of understanding the long-term implications of using such compounds in therapeutic settings. -
Case Study: Carcinogenicity Assessment
The carcinogenic potential of chlorinated compounds has been evaluated through animal studies, where exposure to certain concentrations resulted in tumor formation in kidney tissues . This aligns with classifications by environmental health agencies regarding the carcinogenic risks associated with prolonged exposure to chlorinated aromatic compounds.
Q & A
Q. What are the recommended methods for synthesizing 2,3-Dichloro(3-chloropropyl)benzene?
- Methodological Answer : Synthesis typically involves alkylation or coupling reactions. For example, nickel-catalyzed cross-electrophile coupling between aryl halides and alkyl halides can introduce the chloropropyl group to a dichlorobenzene backbone. Reaction conditions (e.g., temperature, ligand choice, and solvent) significantly impact yield and purity. A study using (3-chloropropyl)benzene as a precursor achieved 78–84% yield with optimized nickel catalysts and ligands . Key Steps :
Use anhydrous solvents (e.g., DMF) to avoid hydrolysis.
Optimize catalyst loading (e.g., 7 mol% Ni) and reaction time (16–24 hours).
Purify via distillation or column chromatography.
Q. How should researchers safely handle this compound given its hazards?
- Methodological Answer : The compound is classified as hazardous due to its chlorinated and aromatic structure. Safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to minimize inhalation risks .
- Storage : Keep in airtight containers away from oxidizing agents. Toxicity data from structurally similar compounds (e.g., dichloroarsines) suggest acute toxicity upon exposure .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .
- NMR Spectroscopy : Analyze substituent positions (¹H and ¹³C NMR) and coupling constants.
- GC-MS : Verify purity and detect volatile byproducts.
Advanced Research Questions
Q. How do substituent positions (e.g., trifluoromethoxy vs. nitro groups) influence reactivity in derivatives of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethoxy, nitro) enhance electrophilic substitution reactivity. For example:
- Trifluoromethoxy : Increases lipophilicity and resistance to metabolic degradation .
- Nitro : Facilitates nucleophilic aromatic substitution but may reduce stability under acidic conditions .
Experimental Design :
Synthesize derivatives with varying substituents.
Compare reaction rates in SN2 or SN1 mechanisms.
Use computational modeling (DFT) to predict electronic effects.
Q. How can contradictory data on biological activity be resolved for chloropropyl benzene derivatives?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Purity Validation : Employ HPLC or LC-MS to confirm ≥95% purity .
- Dose-Response Studies : Test across a broad concentration range to identify threshold effects.
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Chlorinated aromatic compounds are often persistent. Key studies involve:
- Photodegradation : Expose to UV light and analyze byproducts via GC-MS.
- Microbial Degradation : Use soil or water samples to assess biodegradation rates .
- Hydrolysis Studies : Monitor stability in aqueous buffers at varying pH levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
